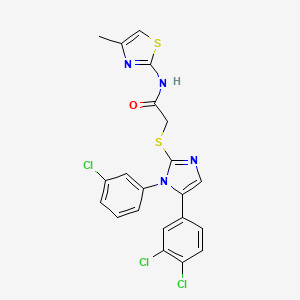

![molecular formula C24H21N3O4 B2967035 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide CAS No. 941930-84-3](/img/structure/B2967035.png)

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

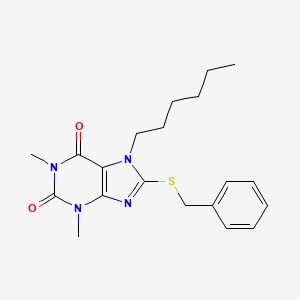

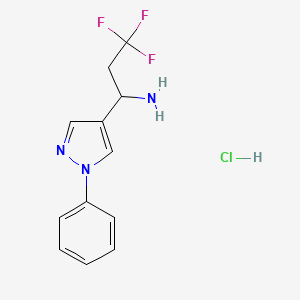

The compound “2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide” is a complex organic molecule. It contains a pyridazine ring (a six-membered ring with two nitrogen atoms), which is substituted with a 2,5-dimethoxyphenyl group and a naphthalen-1-ylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the 2,5-dimethoxyphenyl group, and the naphthalen-1-ylacetamide group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds. The 2,5-dimethoxyphenyl and naphthalen-1-ylacetamide groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents .Scientific Research Applications

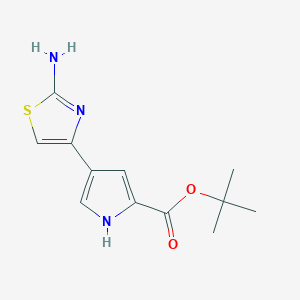

Synthesis and Biological Evaluation

Researchers have synthesized a series of derivatives related to the naphthalene structure, focusing on their antioxidant and antibacterial activities. For instance, a study by Soumya and Rajitha (2015) explored the synthesis of 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives. These compounds, including variations with pyridyl derivatives, showed significant antioxidant and antibacterial activities, highlighting their potential for therapeutic applications (J. Soumya & G. Rajitha, 2015).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives have been synthesized for their antitumor and antioxidant activities. A study by Bialy and Gouda (2011) synthesized various benzothiophenes and evaluated their biological activities, indicating some compounds exhibited promising antioxidant activities. This research underscores the potential of naphthalene-related compounds in developing new antitumor and antioxidant agents (S. A. Bialy & M. Gouda, 2011).

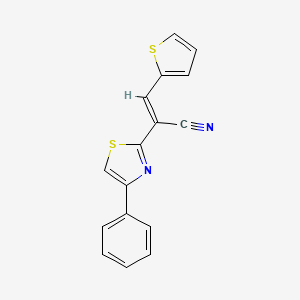

Anti-HIV Activity

The synthesis of new naphthalene derivatives with potential anti-HIV activity was investigated by Hamad et al. (2010). They focused on synthesizing 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides and evaluated their inhibitory activity against HIV-1 and HIV-2, identifying potent inhibitors that suggest a new direction for antiviral agent development (Nawar S. Hamad et al., 2010).

Antimicrobial Activity

The antimicrobial activity of naphthyl-2-cyanoacetamide derivatives was explored through the synthesis of new pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives. Fadda et al. (2015) reported that these compounds exhibited mild to moderate activity against various bacteria, indicating their usefulness in developing new antimicrobial agents (A. Fadda et al., 2015).

Mechanism of Action

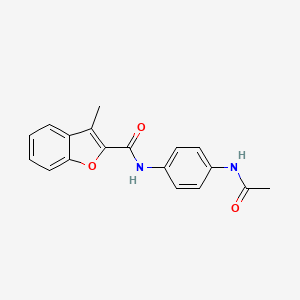

Target of Action

The primary target of TCMDC-125146 is the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . This kinase plays a key role in the processing of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125146 interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-125146 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The action of TCMDC-125146 affects the protein translation machinery of the malaria parasite . Malaria parasites contain three translational compartments: the cytoplasm, apicoplast, and mitochondrion, of which the latter two are of the prokaryotic type . The inhibition of PfCLK3 by TCMDC-125146 disrupts the normal functioning of these translational compartments, thereby affecting the parasite’s ability to synthesize proteins .

Pharmacokinetics

The compound has been shown to have potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development

Result of Action

The inhibition of PfCLK3 by TCMDC-125146 results in a significant reduction in the survival of Plasmodium falciparum . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure .

Safety and Hazards

Properties

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-17-10-12-22(31-2)19(14-17)21-11-13-24(29)27(26-21)15-23(28)25-20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMZDEKMDPVFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)

![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)